molecular formula C4H6O3 B8610444 Methoxymalonaldehyde

Methoxymalonaldehyde

Cat. No.: B8610444
M. Wt: 102.09 g/mol
InChI Key: JBDLAPGGRNEDKV-UHFFFAOYSA-N
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Description

Methoxymalonaldehyde (C₄H₆O₃) is a dialdehyde derivative featuring a methoxy (-OCH₃) substituent on the central carbon of a malonaldehyde backbone. Structurally, it consists of two aldehyde groups flanking a methoxy-substituted carbon (OCH₃–CH(OH)–CHO). This compound is of interest in organic synthesis due to its dual reactivity from the aldehyde groups and the electron-donating methoxy group, which influences its stability, solubility, and participation in condensation reactions. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

2-methoxypropanedial

InChI

InChI=1S/C4H6O3/c1-7-4(2-5)3-6/h2-4H,1H3

InChI Key

JBDLAPGGRNEDKV-UHFFFAOYSA-N

Canonical SMILES

COC(C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methoxy-substituted aromatic and heterocyclic compounds, which share functional group similarities but differ in backbone structure. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.

Structural and Functional Analogues

  • Malonaldehyde (Propanedial) :
    Lacking the methoxy group, malonaldehyde (HOCH₂CHO) is more reactive but less stable due to the absence of electron-donating substituents. Methoxymalonaldehyde’s methoxy group likely enhances stability via resonance and steric effects, as seen in methoxy-substituted aromatics like 4-hydroxybenzoic acid (, Compound 18), where methoxy groups increase thermal stability .

  • Methoxy-Substituted Aromatics: Compounds such as 5-γ-p-methoxy-2-γ-tolyloxazole (m.p. 145°C, ) and (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (, Compound 16) demonstrate that methoxy groups elevate melting points compared to non-methoxy analogues (e.g., 5-phenyl-2-δ-chlorophenyloxazole, m.p. 107°C, ). This trend suggests this compound may exhibit higher thermal stability than malonaldehyde .
  • Aldehyde-Containing Derivatives: (E)-3-(4-methoxyphenyl)-2-propenoic acid (, Compound 19) shares a methoxy-aromatic-aldehyde-like structure. Its conjugation system stabilizes the molecule, a feature this compound may exploit in enolization or nucleophilic reactions .

Physical and Chemical Properties

Compound Melting Point (°C) Key Functional Groups Reactivity Notes Evidence Source
This compound* Not reported Aldehydes, methoxy, hydroxyl Hypothesized stability via resonance N/A
Malonaldehyde 72–74 Aldehydes, hydroxyl High reactivity, prone to dimerize N/A
5-γ-p-methoxy-2-γ-tolyloxazole 145 Oxazole, methoxy High thermal stability
4-hydroxybenzoic acid 213–215 Carboxylic acid, hydroxyl Enhanced solubility in polar solvents
(E)-3-(4-methoxyphenyl)-2-propenoic acid Not reported Propenoic acid, methoxy Stabilized conjugation system

* Inferred properties based on structural analogs.

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